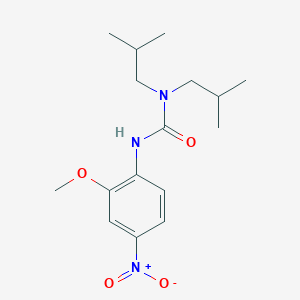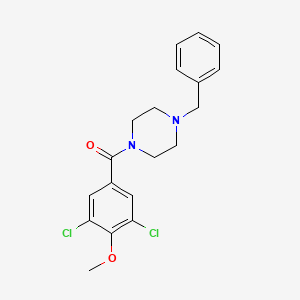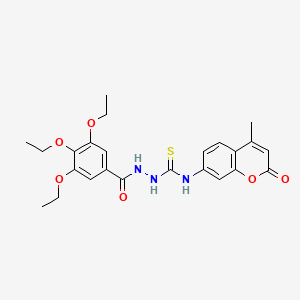
1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine
Übersicht
Beschreibung
1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine, also known as ACP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACP belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine has been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and antinociceptive effects. 1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to possess dopaminergic activity. Additionally, 1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Wirkmechanismus
The exact mechanism of action of 1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including dopamine, serotonin, and noradrenaline. 1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. 1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine has also been shown to inhibit the reuptake of dopamine and noradrenaline, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the reduction of inflammation. 1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine has several advantages for laboratory experiments, including its high purity and yield, as well as its well-characterized pharmacological profile. However, 1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine also has some limitations, including its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine, including the investigation of its potential use in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine and to optimize its pharmacological properties. Finally, the development of novel formulations and delivery methods for 1-(1-adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine may enhance its therapeutic potential.
Eigenschaften
IUPAC Name |
1-adamantyl-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O/c1-15-19(23)3-2-4-20(15)24-5-7-25(8-6-24)21(26)22-12-16-9-17(13-22)11-18(10-16)14-22/h2-4,16-18H,5-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWGKKPYSJTUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantyl-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B4119733.png)
![N-(2-methylcyclohexyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4119740.png)

![dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4119763.png)

![methyl 2-[({[4-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119785.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119792.png)
![4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4119798.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide](/img/structure/B4119810.png)
![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119816.png)

![N-[4-(dimethylamino)phenyl]-2-(3-oxo-2-piperazinyl)acetamide](/img/structure/B4119828.png)
![N-butyl-2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4119833.png)
